

X-ray crystallographic analysis of 4-Nitrocyclohex-1-ene derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrocyclohex-1-ene

Cat. No.: B15490614

[Get Quote](#)

A Comparative Crystallographic Analysis of Dinitrobenzene Isomers

A detailed examination of the solid-state structures of meta- and para-dinitrobenzene, offering insights into the influence of substituent position on molecular geometry and crystal packing.

For researchers and professionals in the fields of crystallography, materials science, and drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as the definitive technique for elucidating the precise arrangement of atoms in a crystalline solid. This guide provides a comparative analysis of the crystal structures of two isomers of dinitrobenzene: meta-dinitrobenzene (m-dinitrobenzene) and para-dinitrobenzene (p-dinitrobenzene). While sharing the same chemical formula, their distinct substitution patterns lead to significant differences in their crystallographic parameters and molecular conformations.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for m-dinitrobenzene and p-dinitrobenzene, providing a quantitative basis for comparison.

Parameter	meta-Dinitrobenzene	para-Dinitrobenzene
Chemical Formula	$C_6H_4N_2O_4$	$C_6H_4N_2O_4$
Crystal System	Orthorhombic	Monoclinic
Space Group	Pbn	P 1 2 ₁ /n 1
Cell Lengths	$a = 13.3 \text{ \AA}$, $b = 14.1 \text{ \AA}$, $c = 3.80 \text{ \AA}$	$a = 10.941 \text{ \AA}$, $b = 5.3813 \text{ \AA}$, $c = 5.6684 \text{ \AA}$
Cell Angles	$\alpha = \beta = \gamma = 90^\circ$	$\alpha = 90^\circ$, $\beta = 92.116^\circ$, $\gamma = 90^\circ$
Unit Cell Volume	712.5 \AA^3	333.9 \AA^3
Molecules per Unit Cell (Z)	4	2

Structural Insights

The crystallographic data reveals significant differences in the packing of m-dinitrobenzene and p-dinitrobenzene molecules in the solid state. The higher symmetry of the p-dinitrobenzene molecule allows for a more compact packing arrangement, as reflected in its smaller unit cell volume.

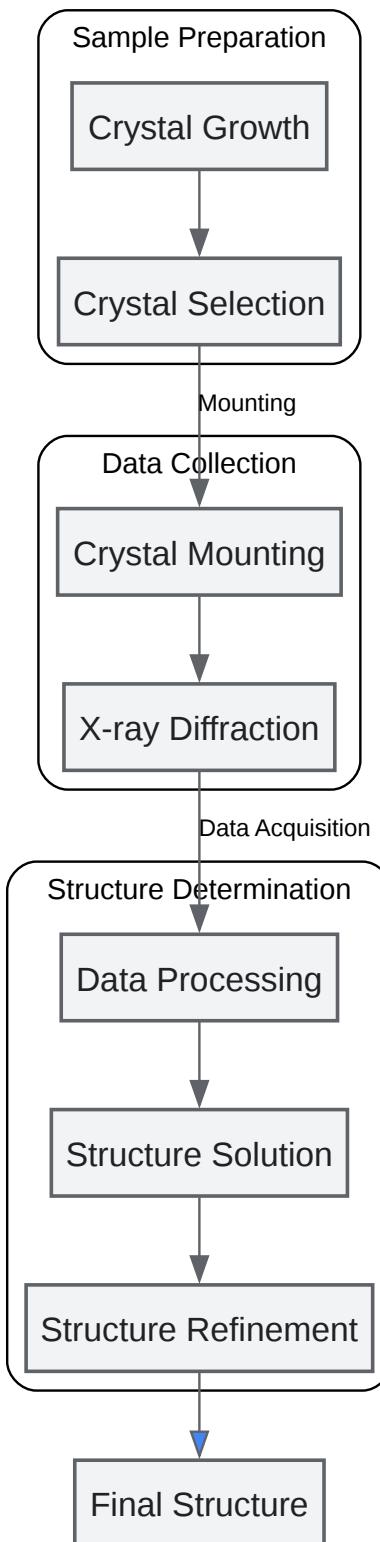
A key structural feature of both isomers is the orientation of the nitro groups relative to the benzene ring. In both m-dinitrobenzene and p-dinitrobenzene, the nitro groups are twisted out of the plane of the aromatic ring.^[1] This non-planarity is a result of steric hindrance between the oxygen atoms of the nitro group and the adjacent hydrogen atoms on the benzene ring. In the case of p-dinitrobenzene, the two nitro groups are twisted by approximately 11-12 degrees with respect to the plane of the benzene ring.^[1]

Selected Bond Lengths

Bond	meta-Dinitrobenzene (Å)
C-N	1.54 ^[2]
N-O	1.20 ^[2]

Note: More detailed and recent bond length and angle data would be available in the full crystallographic information files (CIFs).

Experimental Protocol: Single-Crystal X-ray Diffraction


The determination of a crystal structure using single-crystal X-ray diffraction is a multi-step process that requires careful sample preparation and data analysis. The following is a generalized protocol for a typical experiment.

- **Crystal Growth and Selection:** High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization. A suitable crystal, typically 0.1-0.3 mm in size and free of defects, is selected under a microscope.
- **Mounting:** The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam and low temperatures.
- **Data Collection:** The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray reflections.
- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to obtain a final, accurate three-dimensional structure.

Visualizing the Workflow and Structural Differences

To better understand the experimental process and the structural nuances of the dinitrobenzene isomers, the following diagrams have been generated.

General Workflow of Single-Crystal X-ray Crystallography

[Click to download full resolution via product page](#)

A flowchart illustrating the major steps in a single-crystal X-ray diffraction experiment.

Structural Comparison of Dinitrobenzene Isomers

meta-Dinitrobenzene

Orthorhombic
Pbn

para-Dinitrobenzene

Monoclinic
P 1 2₁/n 1[Click to download full resolution via product page](#)

A diagram highlighting the different crystal systems and space groups of the two dinitrobenzene isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- To cite this document: BenchChem. [X-ray crystallographic analysis of 4-Nitrocyclohex-1-ene derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15490614#x-ray-crystallographic-analysis-of-4-nitrocyclohex-1-ene-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com